3-Methoxy-2-[4-(3-methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride
Description
3-Methoxy-2-[4-(3-methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride is a chemical compound with a complex structure that includes a methoxy group, a piperidine ring, and a benzaldehyde moiety
Properties
IUPAC Name |
3-methoxy-2-[4-(3-methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-15-7-6-11-19(13-15)10-3-4-12-22-18-16(14-20)8-5-9-17(18)21-2;/h5,8-9,14-15H,3-4,6-7,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXIPOLRWKVGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCOC2=C(C=CC=C2OC)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[4-(3-methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride typically involves multiple steps. One common approach is to start with the appropriate benzaldehyde derivative and introduce the methoxy group through a methylation reaction. The piperidine ring can be introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the benzaldehyde backbone. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-[4-(3-methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Methoxy-2-[4-(3-methylpiperidin-1-yl)butoxy]benzoic acid.
Reduction: 3-Methoxy-2-[4-(3-methylpiperidin-1-yl)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-2-[4-(3-methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-[4-(3-methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the benzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
- 3-Methoxy-2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde
Uniqueness
3-Methoxy-2-[4-(3-methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the piperidine ring in this particular configuration may result in unique interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
